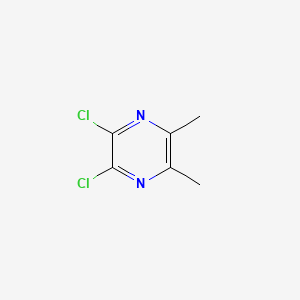

2,3-Dichloro-5,6-dimethylpyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-5,6-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-4(2)10-6(8)5(7)9-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOPOANLAMBETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510896 | |

| Record name | 2,3-Dichloro-5,6-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32493-79-1 | |

| Record name | 2,3-Dichloro-5,6-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloro-5,6-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dichloro-5,6-dimethylpyrazine chemical properties

An In-depth Technical Guide to 2,3-Dichloro-5,6-dimethylpyrazine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the underlying chemical principles that govern its synthesis, reactivity, and utility as a scaffold in modern pharmaceutical research.

The Pyrazine Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrazine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged scaffold" found in numerous FDA-approved therapeutics.[2] Molecules incorporating the pyrazine core have demonstrated a vast range of biological activities, including anticancer, antiviral, and antimicrobial effects.[2][3]

The strategic functionalization of the pyrazine ring is paramount to modulating a compound's pharmacological profile. Halogenated pyrazines, such as this compound, are particularly valuable as they serve as versatile intermediates. The chloro-substituents act as reactive handles, enabling the introduction of diverse functional groups through well-established synthetic methodologies, thereby allowing for the systematic exploration of chemical space in drug discovery campaigns.[4]

Core Physicochemical and Computational Properties

This compound (CAS No. 32493-79-1) is a solid organic compound whose utility is underpinned by its specific physicochemical characteristics.[5][6] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical and Computational Data for this compound

| Property | Value | Source |

| Identifier | ||

| CAS Number | 32493-79-1 | [5][6] |

| Molecular Formula | C₆H₆Cl₂N₂ | [5] |

| Molecular Weight | 177.03 g/mol | [5] |

| SMILES | CC1=NC(=C(Cl)N=C1C)Cl | [5] |

| Physical Data | ||

| Purity | Typically ≥95-98% | [5][7] |

| Storage Temperature | 4°C, in a cool, dry place | [5][8] |

| Computational Data | ||

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [5] |

| logP (Calculated) | 2.40 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 0 | [5] |

Synthesis and Purification: A Representative Protocol

While multiple synthetic routes to dichloropyrazines exist, a common and reliable strategy involves the direct chlorination of a suitable pyrazine precursor. The following protocol is a representative example adapted from established methodologies for pyrazine chlorination.

Causality in Synthesis: The choice of a potent chlorinating agent like phosphorus oxychloride (POCl₃) is critical. The reaction mechanism involves the activation of the pyrazine ring, making it susceptible to nucleophilic attack by chloride ions. The methyl groups on the ring are electron-donating, which can influence the regioselectivity and reactivity of the chlorination process.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2,3-dimethylpyrazine-5,6-dione (1.0 eq).

-

Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask under a nitrogen atmosphere. Rationale: A large excess of POCl₃ is often used to serve as both the chlorinating agent and the solvent, driving the reaction to completion.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a well-ventilated fume hood. Rationale: This step quenches the excess reactive POCl₃ in a controlled manner.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Caption: A representative workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the final compound is essential. Spectroscopic data provides the structural confirmation required for any subsequent research.[9][10]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Data Interpretation |

| ¹H NMR | A single sharp singlet is expected in the region of δ 2.3-2.7 ppm, corresponding to the six equivalent protons of the two methyl groups (CH₃). The exact chemical shift can vary depending on the deuterated solvent used.[11] |

| ¹³C NMR | Three distinct signals are expected: one for the methyl carbons (CH₃), one for the chlorinated carbons (C-Cl), and one for the methyl-substituted ring carbons (C-CH₃). |

| Mass Spec (MS) | The mass spectrum will show a characteristic molecular ion peak (M⁺) cluster. Due to the presence of two chlorine atoms, an isotopic pattern of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively, is expected, confirming the presence of two chlorine atoms. |

| HPLC/LC-MS | Provides purity assessment and confirms the molecular weight of the compound.[12] |

Chemical Reactivity and Derivatization Potential

The synthetic power of this compound lies in the differential reactivity of its two chlorine atoms, which serve as versatile leaving groups for various substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the pyrazine nitrogens makes the ring electron-deficient and thus highly susceptible to nucleophilic attack.[13] This allows for the displacement of the chloro groups by a wide range of nucleophiles, including amines, alcohols, and thiols. By controlling the stoichiometry and reaction conditions, it is often possible to achieve selective mono-substitution or proceed to di-substitution.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions, and dichloropyrazines are excellent substrates for these transformations.[4]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups, creating C-C bonds. This is a foundational method for building complex molecular architectures.[4]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide variety of primary and secondary amines.

-

Sonogashira Coupling: Enables the introduction of alkyne functionalities through C-C bond formation with terminal alkynes.

Caption: Key reaction pathways for the functionalization of this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is crucial. The compound should be handled by technically qualified individuals in a well-ventilated area.[7]

Table 3: GHS Safety Information

| Category | Information | Source |

| Pictograms | Warning | [7] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][8] |

| Storage | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. | [8] |

| First Aid | In case of contact, consult a physician and show this safety data sheet. If inhaled, move person into fresh air. If swallowed, rinse mouth with water. | [8] |

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, provide medicinal chemists with a reliable and adaptable platform for synthesizing novel compounds. Understanding the principles behind its synthesis and reactivity allows researchers to strategically design and execute synthetic campaigns aimed at developing the next generation of pyrazine-based therapeutics.

References

-

This compound Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved from [Link]

-

Cas Number 32493-79-1|this compound|C6H6Cl2N2. (n.d.). Molbase. Retrieved from [Link]

-

Scott, J. D., & Williams, R. M. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Retrieved from [Link]

-

Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Senshu University Repository. Retrieved from [Link]

-

This compound - CAS:32493-79-1. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). ResearchGate. Retrieved from [Link]

-

Pîrnău, A., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. Retrieved from [Link]

-

Lee, S. J., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Nature. Retrieved from [Link]

-

Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). LinkedIn. Retrieved from [Link]

-

NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH. Retrieved from [Link]

-

Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2020). Semantic Scholar. Retrieved from [Link]

-

18622 42nd Ave SE, Bothell, WA 98012. (n.d.). Zillow. Retrieved from [Link]

-

Scott, J. D., & Williams, R. M. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. Retrieved from [Link]

-

Pyrazine, 2,6-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

2,3-diethyl-5,6-dimethylpyrazine. (n.d.). NIST WebBook. Retrieved from [Link]

-

18622 Shadowridge Ter, Olney, MD 20832. (n.d.). Redfin. Retrieved from [Link]

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. Page loading... [guidechem.com]

- 7. 32493-79-1 this compound AKSci 3635AB [aksci.com]

- 8. lookchem.com [lookchem.com]

- 9. 32493-79-1|this compound|BLD Pharm [bldpharm.com]

- 10. This compound(32493-79-1) 1H NMR spectrum [chemicalbook.com]

- 11. carlroth.com [carlroth.com]

- 12. 32493-79-1 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 13. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

An In-Depth Technical Guide to 2,3-Dichloro-5,6-dimethylpyrazine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine core is a privileged scaffold in medicinal chemistry, forming the central framework of numerous biologically active compounds and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in crucial hydrogen bonding interactions make it a highly sought-after motif in the design of novel therapeutic agents.[2] Molecules incorporating the pyrazine ring have demonstrated a vast array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3]

This guide focuses on 2,3-Dichloro-5,6-dimethylpyrazine (CAS No. 32493-79-1), a versatile and strategically important building block. The presence of two chlorine atoms provides reactive handles for synthetic diversification, allowing chemists to introduce a wide range of functionalities through modern cross-coupling and nucleophilic substitution reactions. The flanking methyl groups offer steric and electronic modulation, influencing the molecule's reactivity and the properties of its derivatives. Understanding the synthesis, properties, and reactivity of this key intermediate is paramount for researchers aiming to leverage its potential in drug discovery and development programs.

Physicochemical and Safety Profile

A thorough understanding of a molecule's physical properties and safety requirements is the foundation of sound experimental design and safe laboratory practice.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 32493-79-1 | [1][4] |

| Molecular Formula | C₆H₆Cl₂N₂ | [1][4] |

| Molecular Weight | 177.03 g/mol | [1][5] |

| Appearance | Data not available | [4] |

| Melting Point | Data not available | [6] |

| Boiling Point | Data not available | [4] |

| Solubility | Data not available | [4] |

| TPSA | 25.78 Ų | [5] |

| LogP | 2.40024 | [5] |

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety measures are essential when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperature is typically 2-8°C.[6][7]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Synthesis and Purification: A Proposed Laboratory-Scale Protocol

While multiple strategies exist for the synthesis of pyrazine cores, a common and effective method for preparing chlorinated pyrazines involves the treatment of a piperazinedione precursor with a strong chlorinating agent like phosphorus oxychloride (POCl₃). A patent for the synthesis of related 2-chloro-3,6-dialkyl pyrazines outlines a high-yield process that can be logically adapted for the preparation of the title compound.[8]

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for analogous compounds.[8] Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Synthesis of 3,6-Dimethyl-2,5-piperazinedione

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine alanine methyl ester (or another suitable alanine derivative) and a high-boiling solvent such as ethylene glycol.

-

Reaction: Heat the mixture to reflux (typically 120-140°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Isolation: Cool the reaction mixture. The product, 3,6-dimethyl-2,5-piperazinedione, often precipitates upon cooling. The precipitation can be enhanced by the careful addition of water (3-8% by volume) to the warm ethylene glycol solution.[8]

-

Purification: Collect the solid product by vacuum filtration, wash with a suitable solvent (e.g., cold water or ethanol), and dry under vacuum.

Step 2: Dichlorination to form this compound

-

Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend the dried 3,6-dimethyl-2,5-piperazinedione in phosphorus oxychloride (POCl₃). The reaction should be conducted under an inert atmosphere.

-

Reaction: Heat the mixture to reflux (approx. 107°C) and maintain for several hours. The reaction progress should be monitored by quenching small aliquots and analyzing by GC-MS or LC-MS.

-

Workup (Caution: Exothermic): After cooling the reaction mixture to room temperature, slowly and carefully quench it by adding it portion-wise to a cooled (0-5°C) aqueous basic solution, such as 10-15% sodium hydroxide (NaOH), with vigorous stirring.[8] This step neutralizes the excess POCl₃ and should be performed in a fume hood with appropriate shielding.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Washing: Wash the combined organic layers sequentially with water and brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Strategies

The crude this compound can be purified using standard laboratory techniques. The choice of method depends on the nature of the impurities present.

-

Column Chromatography: For polar compounds like pyrazines that can interact strongly with acidic silica gel, it may be advantageous to use neutral alumina as the stationary phase or to deactivate the silica gel by adding a small percentage of a polar modifier (like triethylamine or methanol) to the eluent.[1] A typical eluent system would be a gradient of ethyl acetate in hexanes.

-

Recrystallization: This is a highly effective method if a suitable solvent system can be identified. The process involves dissolving the crude material in a minimum amount of a hot solvent in which it is soluble, and then allowing it to cool slowly. The pure compound will crystallize out, leaving impurities behind in the mother liquor. Common solvent systems for pyrazines include ethanol/water or hexanes/ethyl acetate mixtures.

Analytical Characterization

Unambiguous characterization of the final product is critical for ensuring its purity and confirming its identity before use in subsequent synthetic steps.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is expected to be very simple, showing a single peak in the aliphatic region corresponding to the two equivalent methyl groups (CH₃). Based on the precursor, 2,3-dimethylpyrazine (¹H NMR in CDCl₃: δ 2.53 ppm), the signal for the methyl protons in the dichlorinated product is anticipated to be in a similar region.

-

¹³C NMR: The carbon NMR spectrum should display three distinct signals: one for the two equivalent methyl carbons, one for the two equivalent chlorinated aromatic carbons (C2/C3), and one for the two equivalent methyl-bearing aromatic carbons (C5/C6).

-

-

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the compound (177.03 g/mol ). High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern).

-

Chromatography (GC/LC): Gas Chromatography (GC) or Liquid Chromatography (LC) can be used to assess the purity of the compound. Coupling these techniques with a mass spectrometer (GC-MS or LC-MS) is a powerful tool for identifying any minor impurities.

Reactivity and Synthetic Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of its two chlorine atoms. These positions serve as anchors for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

Regioselectivity: The Key to Controlled Synthesis

A critical consideration when working with di-substituted heterocycles is regioselectivity. The electronic environment of the pyrazine ring, influenced by the two nitrogen atoms and the two electron-donating methyl groups, dictates the relative reactivity of the C2 and C3 positions. In symmetrically substituted 2,3-dichloropyrazines, the two chlorine atoms are chemically equivalent. However, once the first substitution occurs, the electronic nature of the newly introduced group will influence the reactivity of the remaining chlorine atom, allowing for the stepwise and controlled synthesis of unsymmetrical pyrazines.

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and drug discovery.[3] this compound is an excellent substrate for these transformations.

Caption: Key cross-coupling reactions for functionalizing the pyrazine core.

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

-

Overview: This reaction couples the dichloropyrazine with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. It is one of the most widely used methods for introducing aryl or heteroaryl substituents.

-

Causality of Component Selection:

-

Catalyst: A palladium(0) source is required, often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary to facilitate the oxidative addition of the relatively electron-rich C-Cl bond.

-

Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used.

-

-

Protocol Insight: By carefully controlling the stoichiometry (e.g., using one equivalent of the boronic acid), it is often possible to achieve mono-substitution. The resulting mono-chloro, mono-aryl pyrazine can then be subjected to a second, different cross-coupling reaction to build highly complex, unsymmetrical molecules.

2. Buchwald-Hartwig Amination (C-N Bond Formation)

-

Overview: This reaction forms a carbon-nitrogen bond by coupling the dichloropyrazine with an amine. This is a cornerstone reaction for synthesizing anilines and other amino-heterocycles, which are common moieties in kinase inhibitors and other drug classes.

-

Causality of Component Selection:

-

Catalyst/Ligand: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst paired with a specialized phosphine ligand. Ligands like BINAP, Xantphos, or those from the Buchwald group are frequently employed.

-

Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.

-

-

Protocol Insight: The reaction is highly sensitive to air and moisture, requiring the use of anhydrous solvents and inert atmosphere techniques (Schlenk line or glovebox).

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery. Its symmetrical structure, combined with two reactive chlorine atoms, provides a reliable and predictable starting point for the synthesis of complex, functionalized pyrazine derivatives. A deep understanding of its synthesis, purification, characterization, and, most importantly, its reactivity in modern cross-coupling reactions, empowers researchers to rationally design and execute synthetic routes toward novel bioactive molecules. As the demand for new therapeutics continues to grow, the strategic application of such powerful building blocks will remain a critical component of successful drug development campaigns.

References

Click to expand

-

Organic Syntheses Procedure. (n.d.). Retrieved January 2, 2026, from [Link]

- Synthesis of 2-chloro-3,6-dialkyl pyrazines. (2004). Google Patents.

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. Retrieved January 2, 2026, from [Link]

- Preparation of pyrazine derivatives. (n.d.). Google Patents.

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds. Retrieved January 2, 2026, from [Link]

- Synthesis method of diphenylpyrazine derivative. (n.d.). Google Patents.

-

Purification: How To. (n.d.). University of Rochester. Retrieved January 2, 2026, from [Link]

-

Heterocyclic compounds and uses thereof. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). Molecules. Retrieved January 2, 2026, from [Link]

-

Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016). Molecules. Retrieved January 2, 2026, from [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. Retrieved January 2, 2026, from [Link]

-

Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Molecules. Retrieved January 2, 2026, from [Link]

-

Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. (2022). Reactions. Retrieved January 2, 2026, from [Link]

-

2,3-Dimethylpyrazine. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Organic & Biomolecular Chemistry. Retrieved January 2, 2026, from [Link]

-

This compound. (n.d.). LookChem. Retrieved January 2, 2026, from [Link]

-

Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021). Scientific Reports. Retrieved January 2, 2026, from [Link]

-

Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. (2015). Biomedical and Pharmacology Journal. Retrieved January 2, 2026, from [Link]

-

Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2022). Foods. Retrieved January 2, 2026, from [Link]

-

Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Retrieved January 2, 2026, from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. Retrieved January 2, 2026, from [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). Catalysts. Retrieved January 2, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). Journal of the American Chemical Society. Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound | 32493-79-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. This compound - CAS:32493-79-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. 32493-79-1|this compound|BLD Pharm [bldpharm.com]

- 6. WO2005049583A1 - Synthesis of 2-chloro-3,6-dialkyl pyrazines - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,3-Dichloro-5,6-dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Strategic Overview

2,3-Dichloro-5,6-dimethylpyrazine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of chlorine atoms onto the pyrazine ring dramatically alters its electronic properties, providing a versatile scaffold for further functionalization through nucleophilic substitution and cross-coupling reactions. The strategic synthesis of this molecule hinges on the efficient and regioselective chlorination of the readily available 2,3-dimethylpyrazine precursor.

This guide will first address the synthesis of 2,3-dimethylpyrazine and then elaborate on two plausible and robust chlorination methodologies. The choice between these routes will depend on the desired scale, available reagents, and safety infrastructure.

Synthesis of the Precursor: 2,3-Dimethylpyrazine

A common and reliable method for the synthesis of 2,3-dimethylpyrazine involves the condensation of an α-dicarbonyl compound with a 1,2-diamine. The reaction of biacetyl (2,3-butanedione) with ethylenediamine is a straightforward and high-yielding approach.[1]

Mechanistic Rationale

The synthesis proceeds through a double condensation reaction. The amino groups of ethylenediamine nucleophilically attack the carbonyl carbons of biacetyl, forming a dihydropyrazine intermediate. This intermediate is then oxidized to the aromatic 2,3-dimethylpyrazine. The oxidation can be facilitated by air or a mild oxidizing agent.

Experimental Protocol: Synthesis of 2,3-Dimethylpyrazine

Materials:

-

Ethylenediamine

-

Biacetyl (2,3-butanedione)

-

Ethanol

-

Potassium hydroxide (KOH)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylenediamine (1.0 eq) in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of biacetyl (1.0 eq) in ethanol to the cooled ethylenediamine solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Cool the reaction mixture and add a catalytic amount of potassium hydroxide.

-

Continue to stir the mixture at room temperature overnight to facilitate oxidation of the dihydropyrazine intermediate.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield crude 2,3-dimethylpyrazine, which can be purified by distillation.

Synthetic Route 1: Direct Chlorination of 2,3-Dimethylpyrazine

Direct chlorination of the electron-rich 2,3-dimethylpyrazine ring is a theoretically direct approach. However, controlling the regioselectivity and the degree of chlorination can be challenging. Common chlorinating agents for such transformations include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).[2][3][4]

Mechanistic Considerations

The pyrazine ring is an electron-deficient aromatic system. However, the electron-donating methyl groups at positions 5 and 6 (or 2 and 3 depending on numbering) activate the ring towards electrophilic substitution. The reaction with an electrophilic chlorine source is expected to proceed via a standard electrophilic aromatic substitution mechanism.

Proposed Experimental Protocol: Chlorination with Sulfuryl Chloride

Materials:

-

2,3-Dimethylpyrazine

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM) or another inert solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dimethylpyrazine (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (2.0-2.2 eq) dropwise to the stirred solution. The reaction is exothermic and should be controlled carefully.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Synthetic Route 2: Chlorination via Pyrazine-N-Oxide Intermediates

Activation of the pyrazine ring towards electrophilic attack can be achieved by N-oxidation. The resulting pyrazine-N-oxide is more susceptible to chlorination. Subsequent deoxygenation would yield the desired dichlorinated product. This approach often provides better regiocontrol and milder reaction conditions. The oxidation of substituted pyrazines to their N-oxides is a known transformation.[5][6]

Mechanistic Pathway

The synthesis involves a three-step process:

-

N-Oxidation: 2,3-Dimethylpyrazine is oxidized to 2,3-dimethylpyrazine-1,4-dioxide using a suitable oxidizing agent like trifluoroperacetic acid.

-

Chlorination: The pyrazine-N-oxide is then chlorinated. The N-oxide group activates the adjacent ring positions for electrophilic substitution. A common reagent for this is phosphorus oxychloride (POCl₃), which also acts as a dehydrating agent.

-

Deoxygenation: The resulting chlorinated N-oxide can be deoxygenated using a reducing agent like phosphorus trichloride (PCl₃) to give the final product.

Sources

- 1. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]

- 2. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

- 3. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]

- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 5. Preparation and reactions of some substituted pyrazine di-N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Preparation and reactions of some substituted pyrazine di-N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 2,3-Dichloro-5,6-dimethylpyrazine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-dichloro-5,6-dimethylpyrazine, a key heterocyclic building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, analytical characterization, and strategic application in the development of novel therapeutics.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic heterocycle with a molecular structure that offers significant potential for synthetic diversification. The presence of two chlorine atoms on the pyrazine ring provides reactive sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions, making it a versatile intermediate for constructing complex molecular architectures.

The fundamental properties of this compound are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆Cl₂N₂ | [1][2][3] |

| Molecular Weight | 177.03 g/mol | [1][2][3][4] |

| CAS Number | 32493-79-1 | [1][2][5] |

| Appearance | Crystals or powder | N/A |

| Calculated LogP | 2.40 | [3] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [3] |

| Storage Conditions | Store in a cool, dry place; Inert atmosphere; 2-8°C recommended | [2][6] |

Synonyms: The compound is also known by several other names, including Pyrazine, 2,3-dichloro-5,6-dimethyl-; 2,3-Dichlor-5,6-dimethylpyrazin; and 5,6-Dichloro-2,3-dimethylpyrazine.[5]

Synthesis Pathway: Chlorination of 2,3-Dimethylpyrazine

The primary and most direct route for the synthesis of this compound is the direct chlorination of its precursor, 2,3-dimethylpyrazine. This electrophilic aromatic substitution reaction targets the electron-rich pyrazine ring. While specific, detailed protocols can vary, the fundamental transformation involves the treatment of 2,3-dimethylpyrazine with a suitable chlorinating agent.

A foundational study on this reaction was published in The Journal of Organic Chemistry, outlining the chlorination of various alkylpyrazines.[7][8] The reaction proceeds by replacing the hydrogen atoms on the pyrazine ring with chlorine atoms. The methyl groups on the ring are activating and direct the substitution to the adjacent carbon atoms.

Experimental Protocol: Synthesis via Direct Chlorination

This protocol is a representative methodology based on established principles of pyrazine chlorination and should be adapted and optimized under appropriate laboratory conditions.

Objective: To synthesize this compound from 2,3-dimethylpyrazine.

Materials:

-

2,3-Dimethylpyrazine

-

Chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas)

-

Anhydrous solvent (e.g., carbon tetrachloride, dichloromethane, or a polar aprotic solvent)

-

Inert gas atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Work-up and purification reagents (e.g., sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve 2,3-dimethylpyrazine (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Chlorinating Agent: Dissolve the chlorinating agent (approximately 2.0-2.2 equivalents to achieve dichlorination) in the same anhydrous solvent and add it to the dropping funnel. Add the chlorinating agent to the reaction mixture dropwise at a controlled temperature. The reaction can be exothermic, so cooling with an ice bath may be necessary. For gaseous chlorine, it would be bubbled through the solution at a controlled rate.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of mono- and di-chlorinated products.

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize any acidic byproducts. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the reaction of the chlorinating agent with water, which can lead to the formation of HCl and other unwanted side products.

-

Stoichiometry: Using slightly more than two equivalents of the chlorinating agent is intended to drive the reaction towards the desired dichlorinated product, overcoming the statistical formation of the mono-chlorinated intermediate.

-

Reaction Monitoring: Close monitoring is essential as over-chlorination or side-chain chlorination could occur under harsh conditions, especially with UV irradiation.[8]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatographic Methods (GC-MS and HPLC)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for analyzing volatile compounds like pyrazines.[9] It provides both separation based on boiling point and polarity, and structural information from the mass spectrum. High-Performance Liquid Chromatography (HPLC) is also a valuable tool for purity assessment, especially for less volatile derivatives.[4]

Representative Protocol: GC-MS Analysis

Objective: To confirm the identity and purity of this compound.

Instrumentation:

-

Gas Chromatograph with a mass selective detector (MSD).

-

Capillary column suitable for aromatic compounds (e.g., HP-5MS, DB-5, or equivalent).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280 °C.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

-

Data Analysis: The retention time of the major peak should be consistent for the compound. The resulting mass spectrum should show a characteristic molecular ion (M+) peak and a fragmentation pattern consistent with the structure of this compound. The isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio) should be clearly visible for the molecular ion and chlorine-containing fragments.

Spectroscopic Methods (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structure elucidation. For this compound, both ¹H and ¹³C NMR spectra provide key information.

-

¹H NMR: Due to the symmetrical nature of the molecule, the ¹H NMR spectrum is expected to be very simple, showing a single peak in the aromatic region corresponding to the two equivalent methyl groups. The chemical shift of this singlet would be influenced by the electron-withdrawing effects of the chlorine and nitrogen atoms.

-

¹³C NMR: The ¹³C NMR spectrum will provide more detailed structural information, showing distinct signals for the methyl carbons and the different carbons of the pyrazine ring.

Spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound is available from various chemical suppliers and databases for reference.[10]

Applications in Medicinal Chemistry and Drug Development

The pyrazine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][11] Pyrazine derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[12][13][14]

This compound serves as a valuable starting material for generating libraries of novel compounds. The two chlorine atoms can be sequentially or simultaneously replaced through reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution (SₙAr) to introduce diverse functional groups. This allows for the systematic exploration of structure-activity relationships (SAR).

Caption: Role of this compound in drug discovery.

While specific drugs directly synthesized from this compound are not prominently documented in publicly available literature, the utility of related dichloropyrazine scaffolds is well-established. For instance, the synthesis of Favipiravir, an antiviral drug, involves a 3,6-dichloropyrazine-2-carbonitrile intermediate, highlighting the importance of dichlorinated pyrazines in accessing complex therapeutic agents.[6] Furthermore, the discovery of compounds like methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride as cytotoxic agents underscores the potential of the dichlorinated pyrazine motif in developing new anticancer therapies.[15]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is generally classified with a "Warning" signal word. Hazard statements indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. In all cases of exposure, consult a physician.[2]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

This guide is intended for research and development purposes only and must be used by technically qualified individuals.

References

- Pages, R. A., & Spoerri, P. E. (1960). Chlorination of 2,3-Dimethylpyrazine. The Journal of Organic Chemistry.

- Singh, U. P., & Gaunt, M. J. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.

- US Patent 2391745A. Chlorination of pyrazine. Google Patents.

- Pincus, I. J., & Spoerri, P. E. (1960). Chlorination of Some Alkylpyrazines. Journal of the American Chemical Society.

- Sperry, J. B., & Kim, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC - PubMed Central.

-

MDPI. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Available from: [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

-

PubMed. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Available from: [Link]

-

Taylor & Francis Online. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available from: [Link]

-

MDPI. Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. Available from: [Link]

-

MDPI. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Available from: [Link]

-

PubMed. Pharmacological activity and mechanism of pyrazines. Available from: [Link]

-

Semantic Scholar. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Available from: [Link]

-

The Research Publication. Facile Synthesis of Some 2-Alkyl-3-Aryl-5, 6-Diphenyl-2, 3-Dihydro-Pyrazines and their Biological Activity. Available from: [Link]

-

MDPI. Special Issue: Advances in the Synthesis of Biologically Important Intermediates/Drugs. Available from: [Link]

-

Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]

-

NIST WebBook. Pyrazine, 2-ethyl-3,5-dimethyl-. Available from: [Link]

Sources

- 1. Syntheses and crystal structures of dichloridobis(2,3-dimethylpyrazine-κN)zinc(II) and catena-poly[[dichloridozinc(II)]-μ-2,3-dimethylpyrazine-κ2N1:N4] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. 32493-79-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - CAS:32493-79-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 32493-79-1 [chemicalbook.com]

- 11. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Design, Synthesis, and In Vitro Activity of Pyrazine Compounds | Semantic Scholar [semanticscholar.org]

Structure of 2,3-Dichloro-5,6-dimethylpyrazine

An In-Depth Technical Guide to 2,3-Dichloro-5,6-dimethylpyrazine

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern organic synthesis. The pyrazine core is a recognized privileged scaffold in medicinal chemistry, appearing in numerous therapeutics. This document details the compound's physicochemical properties, synthesis, and structural characterization. It further explores its chemical reactivity, focusing on nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, which are fundamental to its utility. Emphasis is placed on its application as a versatile intermediate in the development of novel pharmaceutical agents and other advanced materials. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and electronic properties of this important molecule.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine, a nitrogen-containing heterocyclic aromatic compound, is a cornerstone in the field of medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of biologically active molecules, including approved drugs and clinical candidates.[2][3] The unique electronic properties of the pyrazine ring, characterized by its electron-deficient nature, and its ability to act as a hydrogen bond acceptor, make it a valuable motif in molecular design.[2] this compound, in particular, serves as a highly versatile starting material. The two chlorine atoms provide reactive handles for selective functionalization, allowing for the systematic introduction of various substituents to build molecular complexity and tune pharmacological properties.[2] This guide will elucidate the core structural features and chemical behavior that underpin its utility.

Physicochemical & Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

Core Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and safety considerations.

| Property | Value | Source |

| CAS Number | 32493-79-1 | [4][5][6][7] |

| Molecular Formula | C₆H₆Cl₂N₂ | [5][6][7] |

| Molecular Weight | 177.03 g/mol | [5][6][7] |

| Purity | ≥98% (Typical) | [6] |

| Storage Temperature | 2-8°C, Inert Atmosphere | [8] |

| SMILES | CC1=NC(=C(Cl)N=C1C)Cl | [6] |

Computational Chemistry Data

Computational models provide valuable insights into the molecule's behavior and potential for interaction.

| Descriptor | Value | Significance |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | Predicts drug transport properties. |

| LogP (Octanol-Water Partition Coefficient) | 2.40 | Indicates moderate lipophilicity. |

| Hydrogen Bond Acceptors | 2 | Nitrogen atoms can accept H-bonds. |

| Hydrogen Bond Donors | 0 | No labile protons to donate. |

| Rotatable Bonds | 0 | Rigid, planar core structure. |

(Data sourced from ChemScene[6])

Synthesis and Purification

The synthesis of substituted pyrazines often begins with the condensation of α-dicarbonyl compounds with diamines. For this compound, a common conceptual pathway involves the condensation of diacetyl (2,3-butanedione) with an appropriate diamine, followed by chlorination.

While specific, detailed synthesis procedures for this exact compound are proprietary or scattered in patent literature, a general and well-established method for creating the pyrazine core is the chemoenzymatic synthesis from L-threonine, which produces aminoacetone that can condense to form a dihydropyrazine intermediate.[9] This intermediate is then oxidized and subsequently chlorinated to yield the target molecule.

General Laboratory-Scale Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis and purification of a dichlorinated pyrazine derivative.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 32493-79-1 [chemicalbook.com]

- 5. This compound - CAS:32493-79-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. Page loading... [guidechem.com]

- 8. 32493-79-1|this compound|BLD Pharm [bldpharm.com]

- 9. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,3-Dichloro-5,6-dimethylpyrazine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3-dichloro-5,6-dimethylpyrazine, a key heterocyclic compound with applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide field-proven insights.

Introduction: The Significance of this compound

This compound is a substituted pyrazine ring system. The pyrazine nucleus is a common scaffold in biologically active molecules and functional materials. The specific substitution pattern of two chlorine atoms and two methyl groups on the pyrazine ring imparts unique electronic and steric properties, making it a valuable building block in organic synthesis. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide will delve into the core spectroscopic techniques used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Due to the symmetrical nature of this compound, the ¹H NMR spectrum is expected to be simple. The two methyl groups are chemically equivalent, as are the two pyrazine ring carbons they are attached to.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 | Singlet (s) | 6H | -CH₃ |

Interpretation and Rationale:

The two methyl groups (-CH₃) at positions 5 and 6 are in identical chemical environments. Therefore, they are expected to resonate at the same chemical shift, producing a single peak. The absence of adjacent protons results in a singlet multiplicity. The integration value of 6H confirms the presence of both methyl groups. The chemical shift is anticipated to be in the region typical for methyl groups attached to an aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C2, C3 |

| ~145 | C5, C6 |

| ~20 | -CH₃ |

Interpretation and Rationale:

-

C2 and C3: These carbons are bonded to chlorine atoms, which are electronegative. This deshielding effect will cause their signals to appear downfield, typically in the 145-155 ppm range for chloro-substituted pyrazines. Due to symmetry, a single peak is expected for both carbons.

-

C5 and C6: These carbons are bonded to the methyl groups. They are also part of the aromatic pyrazine ring and will resonate in the aromatic region, but likely at a slightly different chemical shift than C2 and C3. A single peak is expected for these two carbons as well.

-

-CH₃ Carbons: The carbon atoms of the two equivalent methyl groups will give rise to a single signal in the aliphatic region, typically around 20 ppm.

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for acquiring high-quality NMR spectra of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field. The deuterium signal from the solvent is used as a lock to maintain field stability.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Logical Workflow for NMR Analysis:

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Medium | C-H stretching (methyl groups) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| 1450-1350 | Medium | C-H bending (methyl groups) |

| 1200-1000 | Strong | C-Cl stretching |

Interpretation and Rationale:

-

C-H Stretching: The peaks in the 3000-2850 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the methyl groups.

-

Aromatic Ring Stretching: The absorptions in the 1600-1450 cm⁻¹ range are indicative of the C=C and C=N stretching vibrations within the pyrazine ring, a key feature for identifying the heterocyclic core.

-

C-H Bending: The bending vibrations of the C-H bonds in the methyl groups typically appear in the 1450-1350 cm⁻¹ region.

-

C-Cl Stretching: The strong absorption bands in the 1200-1000 cm⁻¹ region are characteristic of the C-Cl stretching vibrations, confirming the presence of the chloro substituents.

Experimental Protocol for IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the IR spectrum over the range of 4000-400 cm⁻¹.

-

Average a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Logical Flow for IR Spectroscopy:

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectral Data:

| m/z | Relative Intensity | Assignment |

| 176 | High | [M]⁺ (with ³⁵Cl₂) |

| 178 | Medium | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 180 | Low | [M+4]⁺ (with ³⁷Cl₂) |

| 161 | Medium | [M-CH₃]⁺ |

| 141 | Medium | [M-Cl]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The peak at m/z 176 corresponds to the molecule containing two ³⁵Cl isotopes.

-

Isotopic Peaks ([M+2]⁺ and [M+4]⁺): The natural abundance of the ³⁷Cl isotope is approximately one-third that of the ³⁵Cl isotope. Therefore, the presence of two chlorine atoms will result in an [M+2] peak (one ³⁵Cl and one ³⁷Cl) with roughly two-thirds the intensity of the [M]⁺ peak, and an [M+4] peak (two ³⁷Cl) with about one-ninth the intensity. This isotopic cluster is a definitive indicator of a dichloro-substituted compound.

-

Fragmentation Peaks: Common fragmentation pathways include the loss of a methyl group ([M-CH₃]⁺) resulting in a peak at m/z 161, and the loss of a chlorine atom ([M-Cl]⁺) leading to a peak at m/z 141.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.

Step-by-Step Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation Pathway:

Caption: Pathway for mass spectral data interpretation.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The simplicity of the ¹H NMR spectrum, the characteristic chemical shifts in the ¹³C NMR, the specific absorption bands in the IR spectrum, and the unique isotopic pattern in the mass spectrum all converge to provide an unambiguous identification of the molecule. This technical guide serves as a valuable resource for scientists working with this important heterocyclic compound, enabling them to confidently interpret their analytical data and ensure the quality of their materials for downstream applications.

References

-

NIST Chemistry WebBook: A comprehensive source of chemical and physical data, including mass spectra and IR spectra for many compounds. [Link]

-

Journal of Heterocyclic Chemistry: A peer-reviewed journal that frequently publishes articles on the synthesis and characterization of pyrazine derivatives. [Link]

-

SpectraBase: A large, searchable database of spectra. [Link]

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-5,6-dimethylpyrazine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,3-dichloro-5,6-dimethylpyrazine, a key intermediate in various chemical and pharmaceutical applications. The document outlines the strategic considerations for selecting starting materials and details a robust, two-step synthetic protocol. The synthesis commences with the condensation of diaminomaleonitrile and 2,3-butanedione to form 5,6-dimethylpyrazine-2,3-dicarbonitrile, which is subsequently hydrolyzed to 5,6-dimethylpyrazine-2,3-diol. The guide culminates in a detailed chlorination procedure using phosphorus oxychloride to yield the target compound. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: Strategic Importance of this compound

This compound is a substituted pyrazine derivative of significant interest in medicinal chemistry and materials science. The pyrazine core is a common motif in biologically active molecules, and the specific substitution pattern of this compound, featuring both chloro and methyl groups, offers versatile handles for further chemical modifications. The electron-withdrawing nature of the chlorine atoms makes the pyrazine ring susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The methyl groups, in turn, can be functionalized through various synthetic transformations. A reliable and scalable synthesis of this building block is therefore of paramount importance for the advancement of research and development in these fields.

Retrosynthetic Analysis and Selection of Starting Materials

A logical retrosynthetic analysis of this compound points towards a two-step approach. The primary disconnection is at the carbon-chlorine bonds, suggesting a precursor with oxygen-containing functional groups at the 2 and 3 positions, such as a diol or a dione. This precursor can then be subjected to a chlorination reaction.

The pyrazine ring itself can be constructed through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of a 5,6-dimethyl-substituted pyrazine, 2,3-butanedione (also known as diacetyl) is the logical choice for the dicarbonyl component. For the diamine component, diaminomaleonitrile (DAMN) is an excellent and readily available starting material.[1][2] DAMN is a versatile synthon in organic synthesis and is particularly well-suited for the preparation of pyrazines.[1][2]

The overall synthetic strategy is therefore as follows:

-

Step 1: Synthesis of the Pyrazine Precursor. Condensation of diaminomaleonitrile with 2,3-butanedione to form 5,6-dimethylpyrazine-2,3-dicarbonitrile, followed by hydrolysis to 5,6-dimethylpyrazine-2,3-diol.

-

Step 2: Chlorination. Conversion of 5,6-dimethylpyrazine-2,3-diol to this compound using a suitable chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its efficacy in converting heterocyclic hydroxyl compounds to their chloro-derivatives.[3]

Logical Flow of the Synthetic Pathway

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5,6-Dimethylpyrazine-2,3-diol

This procedure involves the initial condensation of diaminomaleonitrile and 2,3-butanedione, followed by in-situ hydrolysis of the resulting dinitrile.

Materials:

-

Diaminomaleonitrile (DAMN)

-

2,3-Butanedione (Diacetyl)

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution

-

Standard laboratory glassware and reflux apparatus

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 eq) in ethanol.

-

To this solution, add 2,3-butanedione (1.1 eq) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the condensation, cool the reaction mixture to room temperature.

-

Carefully add concentrated hydrochloric acid and heat the mixture to reflux for an additional 8-12 hours to facilitate the hydrolysis of the dinitrile to the diol.

-

After the hydrolysis is complete, cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5,6-dimethylpyrazine-2,3-diol.

Step 2: Synthesis of this compound

This step employs phosphorus oxychloride to convert the diol to the target dichloro-derivative.[3]

Materials:

-

5,6-Dimethylpyrazine-2,3-diol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (optional, as a catalyst)

-

Toluene

-

Ice-water bath

-

Saturated sodium bicarbonate solution

-

Standard laboratory glassware for reactions under anhydrous conditions

Protocol:

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 5,6-dimethylpyrazine-2,3-diol (1.0 eq).

-

Carefully add phosphorus oxychloride (5.0 - 10.0 eq) to the flask. A catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3-5 hours. The reaction should be carried out under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This quenching step is highly exothermic.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with toluene or another suitable organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Materials | Key Reagents |

| 5,6-Dimethylpyrazine-2,3-diol | C₆H₈N₂O₂ | 140.14 | Diaminomaleonitrile, 2,3-Butanedione | HCl |

| This compound | C₆H₆Cl₂N₂ | 177.03 | 5,6-Dimethylpyrazine-2,3-diol | POCl₃ |

Conclusion